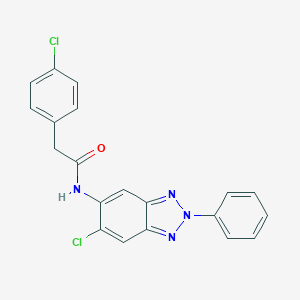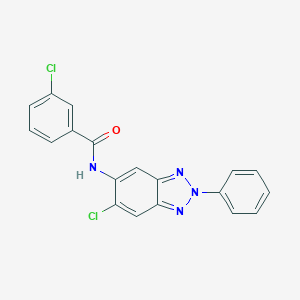![molecular formula C29H31N3O2 B283596 (4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one](/img/structure/B283596.png)
(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one is a chemical compound that belongs to the pyrazolone class of compounds. It is also known as AAM-2594, and it has been the focus of scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in preclinical studies, making it a promising candidate for the treatment of various inflammatory conditions.
作用機序
The mechanism of action of (4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are lipid mediators of inflammation, pain, and fever. By inhibiting COX enzymes, (4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. These effects are thought to be mediated through the inhibition of prostaglandin synthesis. The compound has also been shown to have a good safety profile, with no significant adverse effects observed in preclinical studies.
実験室実験の利点と制限
One of the main advantages of (4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one is its potent anti-inflammatory, analgesic, and antipyretic effects. This makes it a promising candidate for the treatment of various inflammatory conditions. However, one limitation of the compound is its relatively complex synthesis, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research on (4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one. One potential direction is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. Another direction is the evaluation of the compound's efficacy in animal models of inflammatory conditions, such as arthritis and colitis. Additionally, the compound's safety profile could be further evaluated in preclinical studies to determine its potential for clinical use. Finally, the compound's mechanism of action could be further elucidated to identify potential targets for the development of novel anti-inflammatory drugs.
合成法
The synthesis of (4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one involves the reaction of 4-acetylaniline, 1-adamantyl-4-bromobenzene, and 5-methyl-1-phenylpyrazol-3-one in the presence of a base and a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, followed by an intramolecular cyclization to form the pyrazolone ring. The final product is obtained after purification by column chromatography.
科学的研究の応用
(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. These effects are thought to be mediated through the inhibition of prostaglandin synthesis, which is a key mediator of inflammation and pain.
特性
分子式 |
C29H31N3O2 |
|---|---|
分子量 |
453.6 g/mol |
IUPAC名 |
(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C29H31N3O2/c1-18-27(17-30-25-7-3-23(4-8-25)19(2)33)28(34)32(31-18)26-9-5-24(6-10-26)29-14-20-11-21(15-29)13-22(12-20)16-29/h3-10,17,20-22,30H,11-16H2,1-2H3/b27-17- |
InChIキー |
YQEQYDDKDZALRX-PKAZHMFMSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C\NC2=CC=C(C=C2)C(=O)C)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5 |
SMILES |
CC1=NN(C(=O)C1=CNC2=CC=C(C=C2)C(=O)C)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5 |
正規SMILES |
CC1=NN(C(=O)C1=CNC2=CC=C(C=C2)C(=O)C)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[[4-(1,3-benzothiazol-2-yl)phenyl]hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283513.png)
![2-{[2-(Allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol](/img/structure/B283514.png)
![2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol](/img/structure/B283515.png)
![6-Methyl-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283517.png)
![6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283520.png)
![2-[(Acetylcarbamothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283521.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]propanamide](/img/structure/B283523.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(1-naphthyloxy)acetamide](/img/structure/B283526.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283532.png)



